molecular formula C19H19FN6O4S B3001855 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 897623-69-7

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B3001855
CAS No.: 897623-69-7
M. Wt: 446.46
InChI Key: DSLSWBQKFYOLJK-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a morpholinosulfonyl group

Preparation Methods

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a 4-fluorophenyl group.

    Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with a morpholine derivative.

    Final Coupling: The final step involves coupling the tetrazole derivative with the morpholinosulfonyl benzamide under appropriate conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Chemical Biology: It is used in the study of biological processes, where it can act as a probe or inhibitor for specific biochemical pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Drug Discovery: It is explored in drug discovery programs for its potential to interact with various biological targets, leading to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity, while the morpholinosulfonyl group can enhance its solubility and stability.

Comparison with Similar Compounds

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide can be compared with similar compounds such as:

    N-(4-fluorophenyl)-4-(morpholinosulfonyl)benzamide: Lacks the tetrazole ring, which may affect its binding properties and biological activity.

    N-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(sulfonyl)benzamide: Lacks the morpholine group, which may influence its solubility and stability.

    N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide: Substitutes the fluorine atom with chlorine, potentially altering its reactivity and interaction with biological targets.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O4S/c20-15-3-5-16(6-4-15)26-18(22-23-24-26)13-21-19(27)14-1-7-17(8-2-14)31(28,29)25-9-11-30-12-10-25/h1-8H,9-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLSWBQKFYOLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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